N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-23-13-6-8-14(9-7-13)26(21,22)17(15-4-2-10-24-15)12-19-18(20)16-5-3-11-25-16/h2-11,17H,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIKYNLAFSKECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene and its derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties. They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function. The specific interactions and changes would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected. The exact pathways and their downstream effects would depend on the specific targets of the compound.
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 431.5 g/mol. The structure incorporates a thiophene ring, a methoxybenzenesulfonyl group, and an amide functional group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N1O5S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 946297-47-8 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.
- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Gene Expression Regulation : The compound might alter the expression levels of genes associated with various diseases, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Thiophene derivatives have shown promise in targeting cancer cell lines by inhibiting tumor growth and promoting apoptosis. Studies suggest that this compound may act on kinases or apoptosis modulators, similar to other thiophene-based drugs .
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Activity : The presence of methoxy groups in the structure could enhance antioxidant effects, reducing oxidative stress in cells.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of thiophene derivatives, including this compound. The results indicated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of compounds with sulfonamide groups. This compound demonstrated a reduction in inflammatory markers in vitro. The study highlighted its ability to downregulate TNF-alpha and IL-6 production in macrophages .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other thiophene-based compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Thiophene Derivative A | Anticancer | Kinase inhibition |
| Thiophene Derivative B | Anti-inflammatory | Cytokine modulation |
| N-[2-(4-methoxybenzenesulfonyl)-... | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
Comparison with Similar Compounds
Structural Analogues and Key Features
*Estimated based on structural analogy to and .
Preparation Methods
Synthesis of 2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethylamine
Reagents:
-
4-Methoxybenzenesulfonyl chloride (1.2 equiv)
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2-(Thiophen-2-yl)ethylamine (1.0 equiv)
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Triethylamine (2.5 equiv), dichloromethane (DCM), 0°C → RT
Procedure:
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Dissolve 2-(thiophen-2-yl)ethylamine in anhydrous DCM under N₂.
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Add triethylamine dropwise, followed by slow addition of sulfonyl chloride.
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Stir for 12 hr at RT. Monitor via TLC (Hexanes:EtOAc 3:1, Rf=0.4).
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Quench with 1M HCl, extract with DCM, dry over MgSO₄, and concentrate.
Yield: 78-85% (white crystalline solid).
Key Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J=8.8 Hz, 2H, ArH), 7.21 (dd, J=5.0, 1.2 Hz, 1H, Th-H), 7.02–6.94 (m, 3H, ArH/Th-H), 6.45 (d, J=3.4 Hz, 1H, Th-H), 3.89 (s, 3H, OCH₃), 3.68–3.62 (m, 2H, CH₂NH), 3.12 (t, J=6.8 Hz, 2H, CH₂S).
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HRMS (ESI+): m/z calc. for C₁₃H₁₅NO₃S₂ [M+H]+: 306.0523, found: 306.0528.
Amidation with Thiophene-2-carboxylic Acid
Reagents:
-
2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 equiv)
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Thiophene-2-carboxylic acid (1.1 equiv)
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EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DMF
Procedure:
-
Activate carboxylic acid with EDCI/HOBt in DMF (0°C, 30 min).
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Add amine intermediate and DIPEA. Stir at RT for 24 hr.
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Pour into ice-water, extract with EtOAc, wash with brine, dry, and concentrate.
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Purify via flash chromatography (SiO₂, Hexanes:EtOAc 1:1 → 1:2).
Yield: 65-72% (pale yellow solid).
Reaction Optimization Table:
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Coupling Agent | EDCI, DCC, CDI | EDCI/HOBt | +22% vs DCC |
| Solvent | DMF, THF, DCM | DMF | +18% vs THF |
| Temperature | 0°C, RT, 40°C | RT | <5% variation |
| Reaction Time | 12–48 hr | 24 hr | Plateau after 18 hr |
Alternative Catalytic Approaches
Rhodium-Catalyzed N–H Insertion
Adapting methodologies from azapyrrole synthesis, rhodium(II) acetate catalyzes carbene insertion into N–H bonds:
Reaction Scheme:
-
Generate azavinyl carbene via CuAAC of sulfonyl azides/alkynes
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Rh₂(OAc)₄-mediated N–H insertion into α-aminoketones
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Cyclodehydration with BF₃·OEt₂
Advantages:
-
Telescoped one-pot procedure (90% yield vs 58% stepwise)
-
Broad functional group tolerance
Limitations:
-
Requires specialized catalysts (Rh₂(OAc)₄ at 1 mol%)
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Sensitive to moisture; 4Å molecular sieves required
Industrial-Scale Production Considerations
| Challenge | Mitigation Strategy | Outcome |
|---|---|---|
| Sulfonyl chloride hydrolysis | Slow addition below 5°C | Purity >98% |
| Amide racemization | Chiral HPLC purification | ee >99.5% |
| Solvent waste (DMF) | Switch to 2-MeTHF/PBS biphasic system | 85% recovery |
Cost Analysis:
-
Raw materials: $412/kg (lab scale) → $228/kg (pilot plant)
-
Catalysts contribute 34% of total cost (Rh₂(OAc)₄ at $6,500/mol)
Q & A
Q. What are the key synthetic routes and optimal reaction conditions for synthesizing N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide?
The synthesis typically involves sulfonamide coupling and carboxamide formation. Key steps include:
- Sulfonylation : Reacting a thiophene-ethylamine precursor with 4-methoxybenzenesulfonyl chloride under controlled temperatures (0–25°C) in solvents like dichloromethane or DMF .
- Amide Bond Formation : Using coupling reagents (e.g., EDC/HOBt) to link the sulfonamide intermediate with thiophene-2-carboxylic acid. Reactions often require inert atmospheres (N₂/Ar) and anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure compound .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonamide and carboxamide connectivity, aromatic proton environments, and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural elucidation, particularly if novel polymorphs are observed (e.g., as in related sulfonamide derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Structural Modifications : Systematically vary substituents on the thiophene, benzenesulfonyl, or ethyl linker. For example:
- Replace the 4-methoxy group with halogens or electron-withdrawing groups to assess solubility and target binding .
- Introduce heterocycles (e.g., furan, pyridine) in place of thiophene to study electronic effects .
- Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., kinase or protease targets) or receptor-binding studies (e.g., GPCRs) to quantify activity shifts .
Q. What strategies can mitigate low yields in sulfonamide coupling reactions during synthesis?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction homogeneity .
- Catalyst Screening : Test bases like triethylamine or DMAP to accelerate sulfonylation kinetics .
- Temperature Control : Gradual warming (0°C → room temperature) to minimize side reactions .
- Real-Time Monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How can contradictions in reported biological activity data for sulfonamide derivatives be resolved?
- Structural Reanalysis : Compare crystallographic data (e.g., dihedral angles, hydrogen bonding) of active vs. inactive analogs to identify conformational dependencies .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and reconcile discrepancies between in vitro and in silico results .
Q. What in vitro assays are most suitable for assessing this compound’s therapeutic potential?
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase activity) with IC₅₀ determination .
- Cytotoxicity Screening : MTT or ATP-luciferase assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify CNS activity .
Methodological Considerations
- Data Contradiction Analysis : When conflicting activity arises, cross-validate using orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) rigorously, as minor variations can significantly impact yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
